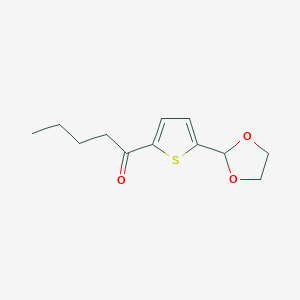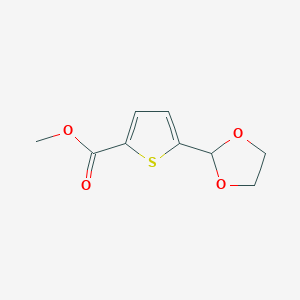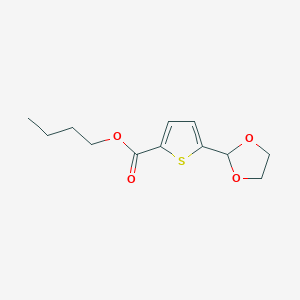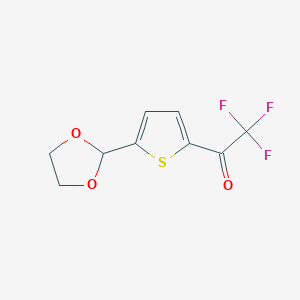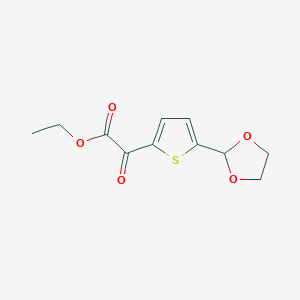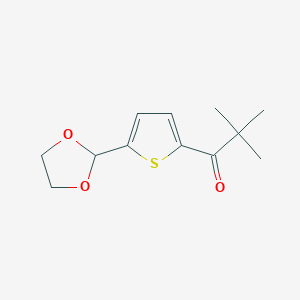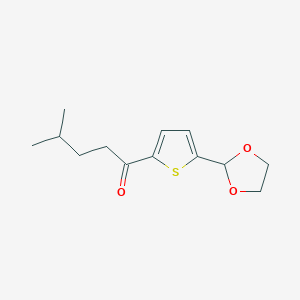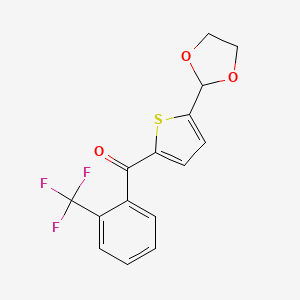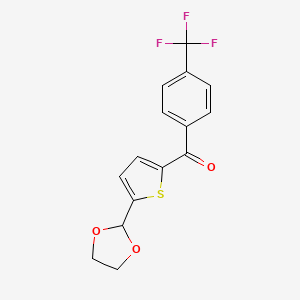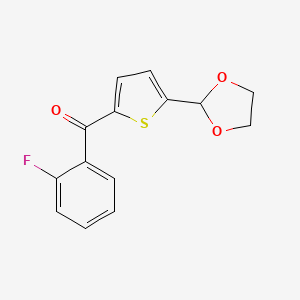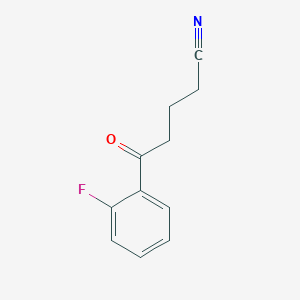
5-(2-Fluorophenyl)-5-oxovaleronitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-(2-Fluorophenyl)-5-oxovaleronitrile” is a chemical compound that is used in the synthesis of various pharmaceuticals . It is an important intermediate in the synthesis of Vonoprazan , a potent orally active potassium-competitive acid blocker (P-CAB) with antisecretory activity .
Synthesis Analysis
The synthesis of “5-(2-Fluorophenyl)-5-oxovaleronitrile” involves several steps . The process starts with the reaction of 2-fluoro acetophenone with a bromination reagent to obtain 2-fluoro-alpha-bromoacetophenone. This is then reacted with malononitrile to obtain 2-[2-(2-fluorophenyl)-2-carbonyl] malononitrile. The product is then cyclized in a hydrogen chloride-ethyl acetate solution to obtain 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-nitrile. Catalytic dechlorination is carried out to obtain 5-(2-fluorophenyl)-1H-pyrrole-3-nitrile. Finally, hydrogenation reduction is carried out under the catalytic action to obtain the 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde .
Aplicaciones Científicas De Investigación
DNA Interaction and Biological Activities
- Compounds similar to 5-(2-Fluorophenyl)-5-oxovaleronitrile have been used in the study of DNA interaction, exhibiting significant antibacterial and antituberculosis activities. For instance, oxovanadium complexes with fluoroquinolone ligands showed considerable in vitro antibacterial activity and potential against Mycobacterium tuberculosis (Gajera, Mehta, & Patel, 2015).
Antimicrobial Studies
- Studies on derivatives containing the 2,4-dichloro-5-fluorophenyl group, a structure related to 5-(2-Fluorophenyl)-5-oxovaleronitrile, demonstrated significant antibacterial and antifungal activities. These findings are crucial for the development of new antimicrobial agents (Karthikeyan, Prasad, Mahalinga, Holla, & Kumari, 2008).
Fluorescence Imaging and Molecular Probes
- Research involving 4,4'-difluoro-4-bora-5-(p-oxoalkyl)phenyl-3a,4a-diaza-s-indacene, a compound structurally similar to 5-(2-Fluorophenyl)-5-oxovaleronitrile, has provided insights into fluorescence lifetime imaging (FLIM) in live cells, demonstrating the compound's potential as a molecular probe in cellular studies (Kuimova, Yahioglu, Levitt, & Suhling, 2008).
Radiosynthesis Applications
- The compound 5-(4′-[18F]fluorophenyl)-uridine, which includes a fluorophenyl group, was synthesized for potential use in positron emission tomography (PET), highlighting the importance of fluorinated compounds in radiopharmaceuticals (Wüst & Kniess, 2004).
Analyzing Molecular Structure and Properties
- Derivatives such as 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole have been analyzed using density functional theory (DFT) calculations to understand their molecular structure, bond lengths, angles, and electronic properties, which are relevant in various scientific applications (Dhonnar, Sadgir, Adole, & Jagdale, 2021).
Other Applications
- Compounds related to 5-(2-Fluorophenyl)-5-oxovaleronitrile have been explored in various other scientific fields including enzymatic synthesis, novel synthetic approaches, and studies on specific receptor mechanisms in biological systems, demonstrating the versatility of such compounds in research (Liu et al., 2017), (Assiri et al., 2018), (Piccoli et al., 2012).
Safety And Hazards
The safety data sheet for “5-(2-Fluorophenyl)-5-oxovaleronitrile” suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Propiedades
IUPAC Name |
5-(2-fluorophenyl)-5-oxopentanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO/c12-10-6-2-1-5-9(10)11(14)7-3-4-8-13/h1-2,5-6H,3-4,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQLORVFWCKKDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCCC#N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642221 |
Source


|
| Record name | 5-(2-Fluorophenyl)-5-oxopentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Fluorophenyl)-5-oxovaleronitrile | |
CAS RN |
898767-33-4 |
Source


|
| Record name | 5-(2-Fluorophenyl)-5-oxopentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

